

Application Notes: AMG 837 hemicalcium for Studying Gq-Coupled Protein Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG 837 hemicalcium

Cat. No.: B15570486

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Introduction

AMG 837 hemicalcium is a potent and orally bioavailable partial agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).^{[1][2]} GPR40 is a Gq-coupled receptor predominantly expressed in pancreatic β -cells and, to a lesser extent, in enteroendocrine cells and the brain.^{[3][4]} Its activation by ligands like AMG 837 initiates a canonical Gq signaling cascade, making this compound a valuable pharmacological tool for researchers studying this pathway.^{[5][6]}

Mechanism of Action

The activation of GPR40 by AMG 837 leads to the stimulation of the G α q class of G-proteins.^[5] ^[6] This triggers the activation of Phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^{[3][7]} IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).^{[3][7]} This rapid increase in cytosolic calcium is a hallmark of Gq pathway activation. Concurrently, DAG activates Protein Kinase C (PKC).^{[3][8]} This signaling pathway is critical for the potentiation of glucose-stimulated insulin secretion (GSIS), which is the primary physiological effect studied for GPR40 agonists.^{[5][7][9]}

Due to its specific action on the GPR40 receptor, AMG 837 allows for the targeted activation of the Gq pathway in cells endogenously or recombinantly expressing the receptor. This makes it an ideal tool for high-throughput screening of GPR40 antagonists, for dissecting the

downstream consequences of Gq activation, and for studying ligand-biased signaling, as some studies have classified AMG 837 as a 'Gq-only' agonist in contrast to other compounds that may also engage Gs signaling.[\[10\]](#)

Physicochemical and Pharmacological Properties

For effective experimental design, it is crucial to understand the properties of AMG 837. The compound is highly soluble in DMSO and is known to bind extensively to plasma proteins like albumin, which should be considered when designing cell-based assays with serum or albumin.[\[5\]](#)

Table 1: Physicochemical Properties of **AMG 837 hemicalcium**

Property	Value	Source
Molecular Weight	457.47 g/mol	
Formula	$C_{26}H_{20}F_3O_3 \cdot \frac{1}{2}Ca$	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at +4°C	

| CAS Number | 1291087-14-3 | |

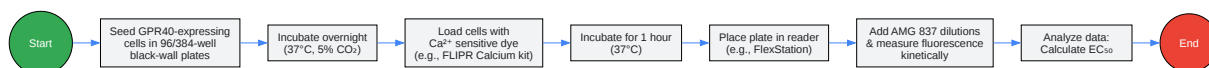
Table 2: In Vitro Pharmacological Activity of AMG 837

Assay	Species/System	Potency (EC ₅₀) / Affinity (pIC ₅₀)	Efficacy (% E _{max})	Source
Calcium Flux	Human GPR40 (CHO cells)	13.5 nM	Partial Agonist (29%)	[11]
Calcium Flux	Mouse GPR40 (CHO cells)	22.6 nM	Partial Agonist	
Calcium Flux	Rat GPR40 (CHO cells)	31.7 nM	Partial Agonist	
[³ H]AMG 837 Binding	Human GPR40	pIC ₅₀ = 8.13	N/A	[1]
IP Accumulation	Mouse GPR40	11.0 ± 0.05 nM	N/A	[11]

| Insulin Secretion| Primary Mouse Islets | 142 ± 20 nM | N/A |[1][5] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the GPR40 signaling pathway and the general workflows for the key experimental protocols described below.





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